(3S,5S,6E)-O-tert-Butyl Fluvastatin is a synthetic compound belonging to the class of statins, which are widely used in the treatment of hypercholesterolemia and cardiovascular diseases. This compound is specifically designed to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The molecular formula for (3S,5S,6E)-O-tert-Butyl Fluvastatin is C28H34FNO4, and it has a molecular weight of approximately 467.57 g/mol .
(3S,5S,6E)-O-tert-Butyl Fluvastatin is derived from fluvastatin, a well-known cholesterol-lowering drug. It is classified as a lipid-lowering agent and is part of the broader category of pharmacological agents known as HMG-CoA reductase inhibitors or statins. This compound has been studied for its potential applications in both medicinal chemistry and biological research .
The synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin involves several key steps:
The molecular structure of (3S,5S,6E)-O-tert-Butyl Fluvastatin can be represented as follows:
The compound features a complex structure with multiple functional groups that contribute to its biological activity .
(3S,5S,6E)-O-tert-Butyl Fluvastatin can undergo various chemical reactions:
These reactions are essential for modifying the compound for further research or therapeutic applications.
The mechanism of action of (3S,5S,6E)-O-tert-Butyl Fluvastatin involves the inhibition of HMG-CoA reductase. By blocking this enzyme, which catalyzes the conversion of HMG-CoA to mevalonate—a precursor in cholesterol biosynthesis—the compound effectively reduces cholesterol production in the liver. This leads to decreased plasma cholesterol levels and contributes to its therapeutic effects in managing hypercholesterolemia .
(3S,5S,6E)-O-tert-Butyl Fluvastatin has several scientific applications:
(3S,5S,6E)-O-tert-Butyl Fluvastatin belongs to the fully synthetic statin category, distinguished from naturally derived or semi-synthetic analogs (e.g., lovastatin, simvastatin) by its entirely laboratory-based synthesis. The core structure comprises three essential domains:
The tert-butyl ester modification (Fig 1) significantly alters physicochemical properties compared to active fluvastatin sodium:
Table 1: Structural Comparison of Fluvastatin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | C1 Functional Group | Key Stereochemical Features |
---|---|---|---|---|
Fluvastatin (API) | C₂₄H₂₆FNO₄ | 411.47 | Carboxylic acid | 3R,5S,6E |
Fluvastatin sodium (Drug) | C₂₄H₂₅FNNaO₄ | 433.46 | Sodium carboxylate | 3R,5S,6E |
(3S,5S,6E)-O-tert-Butyl derivative | C₂₈H₃₄FNO₄ | 467.57 | tert-Butyl ester | 3S,5S,6E |
The E-configuration of the Δ⁶ double bond is conserved across statins, facilitating proper positioning of the dihydroxyheptenoic chain in the reductase active site. X-ray crystallography confirms this geometry imposes a 120° dihedral angle between C5-C6-C7-C8, mimicking the extended conformation of HMG-CoA [3] [8].
The tert-butyl ester serves as a protective group during industrial synthesis of fluvastatin sodium, enabling efficient purification and minimizing side reactions. Key advantages include:
Synthetic Workflow:
Table 2: Industrial Synthesis Methods Utilizing (3S,5S,6E)-O-tert-Butyl Fluvastatin
Process Step | Reaction Conditions | Function of tert-Butyl Group | Yield/Purity |
---|---|---|---|
Stereoselective Alkylation | LDA, THF, -78°C; tert-butyl 3-oxobutanoate | Enolates with reduced racemization | 92%, 94% d.e. |
Diastereomer Crystallization | Toluene/n-heptane (1:3), 25°C → 5°C | Enhances crystal lattice differentiation | 88% recovery, >99% d.e. |
Deprotection to Fluvastatin | 1M NaOH, MeOH/H₂O (4:1), 0°C, 2h | Selective hydrolysis vs. methyl esters | 95%, 99.7% HPLC purity |
The European Pharmacopoeia lists this compound as "Fluvastatin Sodium Impurity B," underscoring the need for rigorous purification to minimize its presence (<0.15%) in final drug products [8].
The (3S,5S) stereochemistry represents the pharmacologically less active diastereomer of fluvastatin, serving as a critical control for understanding HMG-CoA reductase inhibition mechanisms. Bioactivity differences arise from:
Stereochemical Mismatch:
Experimental Evidence:
Table 3: Bioactivity of Fluvastatin Stereoisomers
Stereoisomer | HMG-CoA Reductase IC₅₀ (nM) | Relative Binding Affinity (%) | LDL Uptake (EC₅₀, nM) | Key Structural Disadvantage |
---|---|---|---|---|
(3R,5S,6E)-Fluvastatin | 8 | 100 | 12 | None (Pharmacophore match) |
(3S,5S,6E)-Fluvastatin | 850 | 0.94 | 1,200 | Misaligned C3-OH and C5-OH |
(3R,5R,6E)-Fluvastatin | 420 | 1.9 | 290 | Displaced heptenoic acid chain |
(3S,5R,6E)-Fluvastatin | 950 | 0.84 | 1,500 | Dual misalignment of hydroxy groups |
The conserved 6E geometry remains essential even in low-activity isomers: the Z-isomer exhibits >10³-fold reduced potency due to incorrect chain folding. This validates the tert-butyl ester derivative's utility in manufacturing—preserving the 6E configuration while allowing precise stereo-inversion at C3/C5 during synthesis [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4